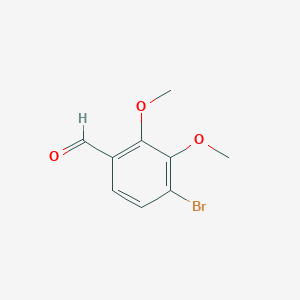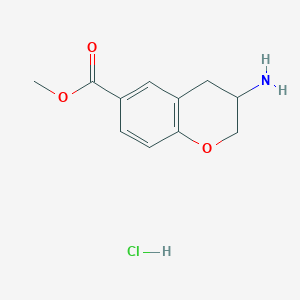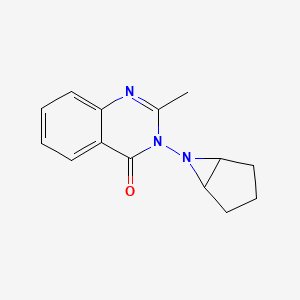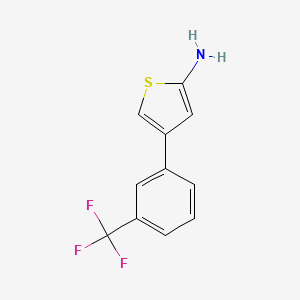
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials could include 6-chloro-2,4-dihydroxyacetophenone and dimethyl sulfate, which undergo cyclization to form the chromone structure.
Industrial Production Methods
Industrial production of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to chromanol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of chromanol or dihydrochromone derivatives.
Substitution: Formation of substituted chromones with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
- 5,7-Dimethoxy-4-methyl-chromen-2-one
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
Uniqueness
6-Chloro-5,7-dimethoxy-4H-chromen-4-one is unique due to the presence of the chlorine atom at the 6-position and methoxy groups at the 5- and 7-positions. These substituents confer distinct chemical reactivity and biological activity compared to other chromone derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy groups can influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
88503-24-6 |
|---|---|
Formule moléculaire |
C11H9ClO4 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
6-chloro-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3 |
Clé InChI |
UFNCDKQYATTWBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)




![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)



